4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride

Catalog No.
S2672995
CAS No.
1279219-61-2
M.F
C12H12ClNO3S
M. Wt
285.74
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chlor...

CAS Number

1279219-61-2

Product Name

4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride

IUPAC Name

4-(2-propan-2-yl-1,3-oxazol-5-yl)benzenesulfonyl chloride

Molecular Formula

C12H12ClNO3S

Molecular Weight

285.74

InChI

InChI=1S/C12H12ClNO3S/c1-8(2)12-14-7-11(17-12)9-3-5-10(6-4-9)18(13,15)16/h3-8H,1-2H3

InChI Key

NVTAZWBOTHMWMR-UHFFFAOYSA-N

SMILES

CC(C)C1=NC=C(O1)C2=CC=C(C=C2)S(=O)(=O)Cl

Solubility

soluble
  • Origin: Information regarding the origin or synthesis of 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride is currently unavailable. Due to the presence of the isopropyloxazole and sulfonyl chloride moieties, it is possible this compound could be derived from the reaction of an isopropyloxazole amine with a benzenesulfonyl chloride precursor. However, this is speculative without further information.
  • Significance: Currently, there is no scientific literature available on the specific applications or research significance of 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride.

Molecular Structure Analysis

  • Key features: The molecule consists of two primary functional groups:
    • Isopropyloxazole: A five-membered heterocycle containing oxygen and nitrogen atoms, with an isopropyl group attached to one carbon. This moiety is known for its aromatic properties and potential biological activity [].
    • Benzenesulfonyl chloride: An aromatic sulfonyl chloride group, where a sulfur atom is bonded to a phenyl ring (benzene) and a chlorine atom. Sulfonyl chlorides are known for their reactivity and potential as precursors in organic synthesis [].

Chemical Reactions Analysis

  • Nucleophilic substitution: The chlorine atom on the sulfonyl chloride group is susceptible to attack by nucleophiles (electron-donating species). This could lead to the formation of new C-S bonds with various nucleophiles, such as alcohols, amines, or thiols.
  • Hydrolysis: In the presence of water, the sulfonyl chloride group can undergo hydrolysis to form a benzenesulfonic acid and hydrochloric acid.

Physical And Chemical Properties Analysis

No data is currently available on the specific physical and chemical properties of 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride, such as melting point, boiling point, or solubility.

There is no current information available on the mechanism of action of 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride. Without knowledge of its biological activity or applications, this section cannot be definitively addressed.

  • Skin and eye irritant: Sulfonyl chlorides are generally known to be corrosive and can irritate skin and eyes upon contact [].
  • Reactivity: The sulfonyl chloride group can react exothermically with water or other nucleophiles, posing potential hazards during handling or storage.

XLogP3

3.2

Dates

Modify: 2023-08-16

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